

Potassium Fluoride Tetrahydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34341-58-7

This technical guide provides an in-depth overview of **potassium fluoride tetrahydrate**, a compound of significant interest in chemical synthesis and biological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, experimental protocols, and toxicological pathways.

Chemical and Physical Properties

Potassium fluoride tetrahydrate is a hydrated inorganic salt. Its properties are summarized in the table below, compiled from various safety data sheets and chemical databases.

Property	Value
Molecular Formula	K F · 4H₂O
Molecular Weight	130.16 g/mol
Appearance	White crystalline powder or crystals
Melting Point	19.3 °C (decomposes)
Boiling Point	Not applicable (decomposes)
Solubility	Soluble in water
Density	2.48 g/cm³ (anhydrous basis)
рН	8-9 (50 g/L aqueous solution)

Safety Data Sheet Summary

A comprehensive summary of the safety data for **potassium fluoride tetrahydrate** is presented below. It is imperative that users consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled
Serious Eye Damage/Irritation	1	H318: Causes serious eye damage

First Aid Measures

Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[1][2]
Eye Contact	Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 1-2 glasses of water or milk to drink. Seek immediate medical attention.[4]

Handling and Storage

Aspect	Protocol
Handling	Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][5]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong acids.[3] [5]

Experimental Protocols

Determination of Fluoride Ion Concentration using an Ion-Selective Electrode (ISE)

This protocol is a standard method for determining the concentration of fluoride ions in an aqueous solution, for which potassium fluoride can be used as a standard.

Materials:

- Fluoride Ion-Selective Electrode (ISE)
- Reference Electrode (e.g., Ag/AgCl)
- pH/mV meter
- Potassium fluoride (for standard preparation)
- Total Ionic Strength Adjustment Buffer (TISAB)
- Volumetric flasks and pipettes
- Plastic beakers

Procedure:

- Preparation of Standard Solutions: a. Dry the potassium fluoride at 110°C for 2 hours and cool in a desiccator. b. Accurately weigh a precise amount of dried potassium fluoride and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L F⁻). c. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation: a. Mix the sample solution and the TISAB in a 1:1 volume ratio.
- Calibration: a. For each standard, mix with TISAB in a 1:1 volume ratio. b. Immerse the
 fluoride ISE and reference electrode in the prepared standard solution. c. Record the
 potential (in mV) once the reading has stabilized. d. Plot a calibration curve of the potential
 (mV) versus the logarithm of the fluoride concentration.

 Measurement: a. Immerse the electrodes in the prepared sample solution. b. Record the stable potential reading. c. Determine the fluoride concentration in the sample from the calibration curve.

Thermal Gravimetric Analysis (TGA) for Determination of Water of Hydration

This protocol outlines the procedure for determining the number of water molecules in potassium fluoride hydrate using TGA.

Materials:

- Thermogravimetric Analyzer (TGA)
- Potassium fluoride tetrahydrate sample
- TGA sample pans (e.g., alumina)

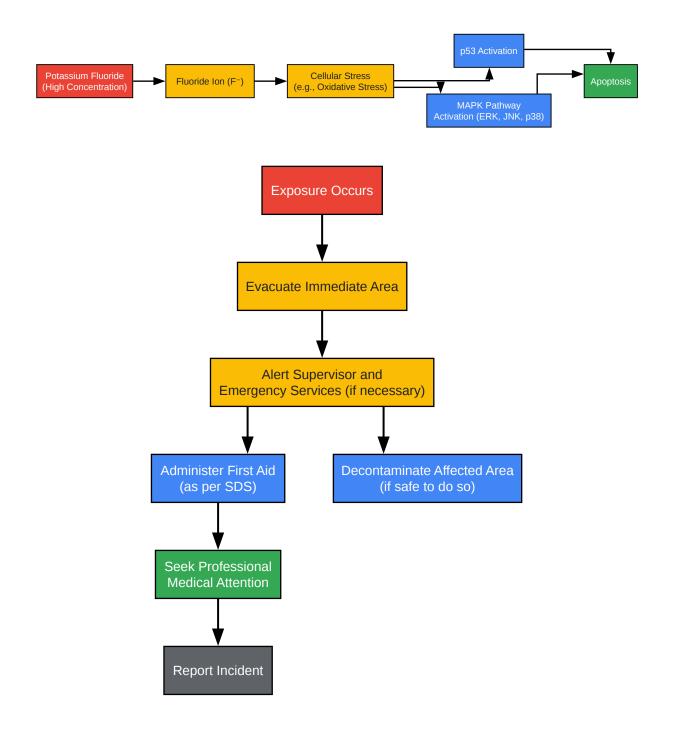
Procedure:

- Instrument Setup: a. Calibrate the TGA instrument according to the manufacturer's
 instructions. b. Set the desired temperature program. A typical program would be a ramp
 from ambient temperature to 300°C at a heating rate of 10°C/min. c. Use an inert purge gas,
 such as nitrogen, at a constant flow rate.
- Sample Preparation: a. Accurately weigh a small amount of the potassium fluoride tetrahydrate sample (typically 5-10 mg) into a TGA sample pan.
- Analysis: a. Place the sample pan in the TGA furnace. b. Start the temperature program. c.
 Record the mass loss as a function of temperature.
- Data Interpretation: a. The TGA curve will show distinct mass loss steps corresponding to the loss of water molecules. b. Calculate the percentage mass loss for each step. c. From the stoichiometry of the dehydration, determine the number of water molecules lost and confirm the hydration state of the original sample.

Toxicity and Signaling Pathways

Fluoride ions, the active component of potassium fluoride, are toxic at high concentrations. The toxicity is multifaceted, affecting various cellular processes.

Mechanisms of Fluoride Toxicity


Ingested fluoride can form hydrofluoric acid in the stomach, causing gastrointestinal irritation.[1] Once absorbed, fluoride ions can bind to calcium, leading to hypocalcemia.[1] At the cellular level, fluoride is known to be an enzyme inhibitor and can disrupt metabolic pathways such as glycolysis and oxidative phosphorylation.[1] A key mechanism of fluoride toxicity is the induction of oxidative stress, leading to cellular damage.

Signaling Pathways in Fluoride-Induced Apoptosis

Fluoride exposure can trigger apoptosis (programmed cell death) through the activation of specific signaling cascades. One of the central pathways involves the p53 tumor suppressor protein. Fluoride-induced cellular stress can lead to the activation and accumulation of p53. Activated p53 then promotes the transcription of pro-apoptotic genes, ultimately leading to cell death.

Another critical pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway. Fluoride can induce the phosphorylation and activation of various MAPK family members, such as ERK, JNK, and p38. The activation of these kinases can have pro-apoptotic or anti-apoptotic effects depending on the cellular context and the specific MAPK involved.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nj.gov [nj.gov]
- 2. First Aid Treatment for Lab Workers Health and Safety Directorate [qmul.ac.uk]
- 3. nj.gov [nj.gov]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. boremco.com [boremco.com]
- To cite this document: BenchChem. [Potassium Fluoride Tetrahydrate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12734852#potassium-fluoride-tetrahydrate-cas-number-and-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com